2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol
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Overview
Description
2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a pyrrolidine ring attached to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Attachment to the Phenol Core: The pyrrolidine ring is then attached to the phenol core through a substitution reaction, where the phenol acts as a nucleophile.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols and pyrrolidines.
Scientific Research Applications
2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Lacks the pyrrolidine ring, making it less complex.
4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine: Contains a pyrimidine ring instead of a pyrrolidine ring.
2-Methoxy-5-(4-methylpyrrolidin-2-yl)phenol: Similar structure but different substitution pattern.
Uniqueness
2-Methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of both methoxy and methyl groups along with a pyrrolidine ring attached to a phenol core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO2/c1-8-4-11(14-7-8)10-6-13(16-3)12(15)5-9(10)2/h5-6,8,11,14-15H,4,7H2,1-3H3 |
InChI Key |
IPOUCMSEJCUHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=C(C=C2C)O)OC |
Origin of Product |
United States |
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